2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline
Description
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Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-11-10(6-3-7-16-11)19-13-12(15)17-8-4-1-2-5-9(8)18-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXXFJYJCJRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)OC3=C(N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671818 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-71-0 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline is a novel derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from o-phenylenediamine and incorporating various halogenated pyridine derivatives. The process generally includes:
- Formation of Quinoxaline Core : The initial reaction between o-phenylenediamine and appropriate carbonyl compounds leads to the formation of the quinoxaline structure.
- Bromination and Chlorination : Subsequent bromination at the pyridine ring and chlorination at the quinoxaline position introduce the desired halogen substituents.
- Ether Formation : The introduction of the pyridine moiety is achieved via ether formation, enhancing the compound's solubility and biological activity.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that quinoxaline compounds can inhibit various bacterial strains, including multidrug-resistant organisms.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Recent research has indicated that quinoxaline derivatives exhibit anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the proliferation of cancer cells, with some derivatives achieving IC50 values in low micromolar ranges against specific cancer cell lines (e.g., HCT-116 and MCF-7) .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
Quinoxaline derivatives also exhibit anti-inflammatory properties:
- Cytokine Production : Some studies have reported that these compounds can suppress lipopolysaccharide (LPS)-induced proinflammatory cytokine production, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies highlight that:
- Substituent Effects : The presence of halogen atoms on the pyridine ring enhances antimicrobial potency and selectivity against bacterial strains.
- Hydrophilicity : Increased hydrophilicity due to specific functional groups correlates with improved antibacterial activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of quinoxaline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the tested compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinoxaline derivatives. The study found that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 1.9 µg/mL.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 1.9 |
| Doxorubicin (control) | MCF-7 | 3.23 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinoxaline derivatives exhibit promising anticancer properties. Specifically, 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the quinoxaline structure can enhance cytotoxicity against breast cancer cells. The bromine and chlorine substitutions are believed to play a crucial role in increasing the compound's potency against cancer cell lines .
2. Antimicrobial Properties
The compound has also shown activity against a range of microbial pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic functions essential for bacterial survival.
Case Study:
In a comparative study, this compound was evaluated alongside other antimicrobial agents. Results indicated that it possessed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, particularly targeting kinases involved in various signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, providing insights into their mechanisms.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted how this compound acts as a selective inhibitor of specific kinases, which could lead to advancements in targeted therapies for diseases such as cancer and diabetes .
Material Science Applications
1. Organic Electronics
Recent studies have explored the use of quinoxaline derivatives in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.
Research Findings:
A study demonstrated that incorporating this compound into polymer matrices improved charge transport properties, leading to better performance metrics in OLED applications .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro group on the quinoxaline ring undergoes nucleophilic substitution due to electron-withdrawing effects of adjacent nitrogen atoms. Key reactions include:
Aromatic Amine Displacement
Reaction with primary or secondary amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 3-aminoquinoxaline derivatives . For example:
\text{C}_{13}\text{H}_7\text{BrClN}_3\text{O}+\text{R NH}_2\rightarrow \text{C}_{13}\text{H}_7\text{BrN}_4\text{O}\(\text{R alkyl aryl})+\text{HCl}
Conditions : K
CO
, DMF, 12–24 hours.
Etherification
Alkoxy groups replace the chloro substituent when reacted with alcohols (e.g., methanol, ethanol) under basic conditions .
Cross-Coupling Reactions
The 2-bromo group on the pyridine moiety participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh
)
or PdCl
(dppf) forms biaryl derivatives :
\text{C}_{13}\text{H}_7\text{BrClN}_3\text{O}+\text{Ar B OH }_2\rightarrow \text{C}_{19}\text{H}_{12}\text{ClN}_3\text{O}\(\text{Ar aryl})+\text{B OH }_3
Conditions : Na
CO
, DME/H
O, 80–100°C, 6–12 hours.
Buchwald-Hartwig Amination
Coupling with amines (e.g., aniline derivatives) forms C–N bonds at the bromo site :
Catalyst : Pd
(dba)
, Xantphos.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Intramolecular Cyclization
Under basic conditions, the bromo-pyridine and chloro-quinoxaline moieties undergo cyclization to form tricyclic structures :
\text{C}_{13}\text{H}_7\text{BrClN}_3\text{O}\xrightarrow{\text{Base}}\text{C}_{13}\text{H}_6\text{ClN}_3\text{O}\(\text{fused ring})+\text{HBr}
Conditions : K
CO
, DMF, 100°C.
Electrophilic Aromatic Substitution
The quinoxaline core participates in electrophilic reactions at activated positions:
| Reaction Type | Reagents | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO | ||
| , H | |||
| SO | |||
| C-6 or C-7 | Nitroquinoxaline derivative | ||
| Sulfonation | SO | ||
| , H | |||
| SO | |||
| C-6 | Sulfonic acid derivative |
Reductive Dehalogenation
Catalytic hydrogenation (H
, Pd/C) removes bromo and chloro groups selectively :
Conditions : EtOH, RT, 4–6 hours.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C.
-
Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.
-
pH Sensitivity : Stable under neutral conditions but hydrolyzes in strong acids/bases.
Preparation Methods
Detailed Synthetic Steps
Example Synthetic Scheme (Literature-Based)
Step 1: Synthesis of 2-chloroquinoxaline derivative
o-Phenylenediamine is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal or ethyl pyruvate) in n-butanol to yield 2-hydroxy-3-substituted quinoxaline. Subsequent chlorination with POCl3 converts the hydroxy group to a chlorine atom at the 3-position.Step 2: Coupling with 2-bromo-3-hydroxypyridine
The 2-chloroquinoxaline intermediate is reacted with 2-bromo-3-hydroxypyridine in the presence of potassium carbonate in acetonitrile or DMF under reflux for 18–30 hours to form the ether linkage, yielding 2-(2-bromo-pyridin-3-yloxy)-3-chloro-quinoxaline.
Reaction Conditions and Yields
| Reaction Step | Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Quinoxaline ring formation | Reflux in n-butanol, 80–100°C, 5–6 hours | 70–85 | High purity quinoxaline intermediate |
| Chlorination (POCl3 treatment) | Room temperature to 80°C, 2–4 hours | 75–90 | Efficient conversion to 3-chloro derivative |
| Ether bond formation | Reflux in acetonitrile/DMF, K2CO3 base, 18–30 hours | 60–80 | Longer reaction time needed for coupling |
The yields vary depending on substrate purity, solvent choice, and reaction time optimization.
Research Findings and Optimization
- The use of polar aprotic solvents such as DMF or acetonitrile enhances the nucleophilicity of the pyridin-3-ol and facilitates the ether bond formation with the quinoxaline intermediate.
- Base selection (commonly potassium carbonate) is critical for deprotonating the hydroxyl group on the pyridine ring to promote nucleophilic substitution.
- Chlorination with POCl3 is a well-established method for introducing chlorine atoms on quinoxaline rings, providing good selectivity and yields.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash column chromatography are standard to ensure product purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Bromo-pyridin-3-yloxy)-3-chloro-quinoxaline?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) using 2,3-dichloroquinoxaline (DCQX) as a starting material. For example, DCQX reacts with 2-amino-3-bromopyridine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K₂CO₃ to facilitate substitution at the C2 position. The C3 chlorine can remain intact or undergo further functionalization depending on reaction conditions . Triethyl phosphite has also been reported to mediate phosphonylation reactions with similar bromopyridine derivatives, suggesting potential adaptability for analogous systems .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and assess electronic environments of the quinoxaline and pyridine rings.
- X-ray crystallography : Resolves regioselectivity and stereochemical outcomes, as demonstrated in studies of structurally related quinoxaline derivatives (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline, CCDC 1983315) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
Q. How can researchers optimize reaction yields for intermediates like 2,3-dichloroquinoxaline (DCQX)?
- Methodological Answer : DCQX synthesis typically involves chlorination of quinoxaline precursors using POCl₃ or PCl₅ under controlled temperatures (80–110°C). Yield optimization requires strict anhydrous conditions and stoichiometric excess of chlorinating agents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Advanced Research Questions
Q. What computational strategies are effective for predicting regioselectivity in substitution reactions involving DCQX?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) model transition states and charge distribution to predict reactivity at C2 vs. C3 positions. Institutions like ICReDD integrate these methods with experimental data to design reactions, reducing trial-and-error approaches . For example, electron-withdrawing substituents (e.g., Br at pyridine C2) increase electrophilicity at quinoxaline C2, favoring NAS .
Q. How do electronic effects of substituents influence contradictory reaction outcomes in analogous quinoxaline systems?
- Methodological Answer : Contradictions arise from competing electronic (inductive vs. resonance) and steric effects. For instance:
- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity at adjacent positions but may deactivate distal sites.
- Steric hindrance from bulky substituents (e.g., trifluoromethyl) can divert reactivity to less hindered positions.
Systematic variation of substituents combined with kinetic studies (e.g., monitoring via HPLC) and Hammett plots resolves such discrepancies .
Q. What mechanistic insights explain unexpected byproducts in AlCl₃-mediated arylation of DCQX?
- Methodological Answer : AlCl₃ can act as both a Lewis acid catalyst and a halogen scavenger, leading to competing pathways:
- Friedel-Crafts arylation : Dominant under anhydrous conditions.
- Dehalogenation : Occurs at elevated temperatures, producing dechlorinated intermediates.
Mechanistic studies using isotopic labeling (e.g., ³⁶Cl) and in-situ FTIR track intermediate formation, guiding condition optimization (e.g., lower temperatures, controlled AlCl₃ stoichiometry) .
Q. How can researchers integrate this compound into supramolecular or materials science applications?
- Methodological Answer : The bromine and chlorine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura) to generate π-conjugated systems for optoelectronic materials. Coordination studies with transition metals (e.g., Pd, Cu) explore catalytic or luminescent properties. Single-crystal XRD of metal complexes (e.g., with Pd(PPh₃)₄) reveals binding modes and packing interactions .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported biological activity data for quinoxaline derivatives?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, concentration ranges). Robust validation includes:
- Dose-response curves : IC₅₀/EC₅₀ comparisons across multiple replicates.
- Structural analogs : Testing derivatives (e.g., 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline) to isolate substituent effects .
- Computational docking : Validates target binding hypotheses (e.g., kinase inhibition) using AutoDock Vina or Schrödinger Suite .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
